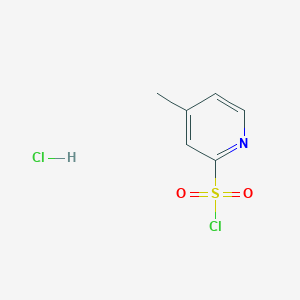
4-Methyl-pyridine-2-sulfonyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-pyridine-2-sulfonyl chloride hydrochloride is a chemical compound with the CAS Number: 1220039-42-8 . It has a molecular weight of 228.1 and its IUPAC name is 4-methylpyridine-2-sulfonyl chloride hydrochloride . The compound is typically stored in a freezer and is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6ClNO2S.ClH/c1-5-2-3-8-6 (4-5)11 (7,9)10;/h2-4H,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 228.1 . The compound is typically stored in a freezer .Aplicaciones Científicas De Investigación
Synthesis of Novel Materials
Research has been conducted on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, demonstrating applications in the creation of materials with desirable thermal properties and solubility characteristics. These polymers exhibit high glass transition temperatures, thermal stability, and mechanical strength, making them potential candidates for advanced material applications (Xiao-Ling Liu et al., 2013).
Catalysis and Synthesis Reactions
Sulfonic acid functionalized pyridinium chloride has been synthesized and characterized, showing high efficiency as a catalyst in various chemical reactions. This includes the synthesis of hexahydroquinolines through a one-pot multi-component condensation reaction, demonstrating its utility in facilitating complex organic transformations (A. Khazaei et al., 2013). Additionally, it has been used in the tandem Knoevenagel–Michael reaction for the synthesis of bis(pyrazol-5-ol)s, highlighting its versatility in organic synthesis (A. R. Moosavi‐Zare et al., 2013).
Material Properties and Applications
Ionic liquid sulfonic acid functionalized pyridinium chloride has been applied in the synthesis of tetrahydrobenzo[a]-xanthen-11-ones, showcasing its role in the development of materials with potential optical and electronic applications (A. R. Moosavi‐Zare et al., 2013). Furthermore, research on iron(II) complexes with sulfanyl-, sulfinyl-, and sulfonyl-dipyrazolylpyridine ligands reveals an interplay between spin-crossover and crystallographic phase changes, indicating potential applications in molecular electronics and spintronics (L. J. K. Cook et al., 2015).
Analytical and Green Chemistry
A poly(p-toluene sulfonic acid) modified electrode has been developed for the determination of pyridine-2-aldoxime methochloride, showcasing applications in analytical chemistry and potentially in environmental monitoring of cholinesterase reactivators (S. Issac & K. G. Kumar, 2010). Additionally, the green metric evaluation of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine synthesis demonstrates a commitment to environmentally friendly chemical synthesis practices (Rohidas Gilbile et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
4-methylpyridine-2-sulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.ClH/c1-5-2-3-8-6(4-5)11(7,9)10;/h2-4H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRYHRFHNOYLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2858546.png)

![6-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2858549.png)

![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2858555.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2858557.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2858562.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2858564.png)
![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858566.png)
![2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2858567.png)
![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/no-structure.png)